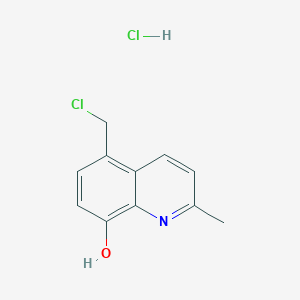

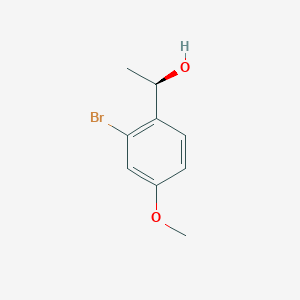

![molecular formula C7H7BrClN3 B1375690 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride CAS No. 1392102-12-3](/img/structure/B1375690.png)

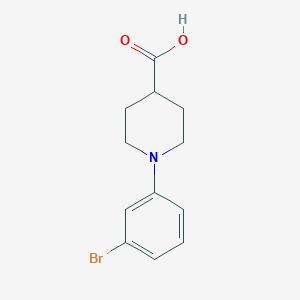

6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

Vue d'ensemble

Description

6-Bromoimidazo[1,2-a]pyridin-2-amine is a chemical compound with the molecular formula C7H6BrN3 . It is used in organic syntheses and as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .

Synthesis Analysis

The synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality has been reported . The newly synthesized intermediates and final compounds were characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies .Molecular Structure Analysis

The molecular structure of 6-Bromoimidazo[1,2-a]pyridin-2-amine is represented by the linear formula C7H6BrN3 .Chemical Reactions Analysis

6-Bromoimidazo[1,2-a]pyridin-2-amine is involved in various chemical reactions. For instance, it is used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality . It is also used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridin-2-amine is a solid compound . It has a molecular weight of 212.05 . It is slightly soluble in water .Applications De Recherche Scientifique

1. Organic Syntheses and Pharmaceutical Intermediates

- Summary of Application : This compound is used in organic syntheses and as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .

- Methods of Application : The compound 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .

2. Antituberculosis Agents

- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The development of these anti-TB compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

3. Chemodivergent Synthesis

- Summary of Application : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

- Methods of Application : The compound was synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

4. Anticancer Agents

- Summary of Application : 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives, which can be synthesized from 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride, have been evaluated as potent anticancer agents by dual targeting Aurora kinase and ROR1 .

5. Synthesis of Hydrazone Functionality

- Summary of Application : This compound is used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality .

- Methods of Application : The compound was synthesized from aminopyridine and suitably substituted 1,2,4-triazole moieties .

6. Anticonvulsant Studies

- Summary of Application : This compound is used in anticonvulsant studies . Some of the new compounds displayed remarkable anticonvulsant properties .

- Results or Outcomes : Particularly, compounds carrying hydrogen bond donor groups, viz. hydroxyl and amine moieties, exhibited complete protection against seizure and their results are comparable to that of standard drug diazepam .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.ClH/c8-5-1-2-7-10-6(9)4-11(7)3-5;/h1-4H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYRZZMCJJBSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

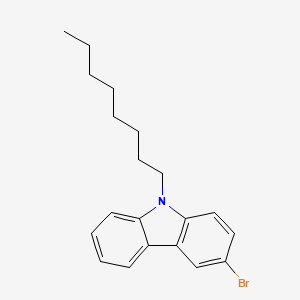

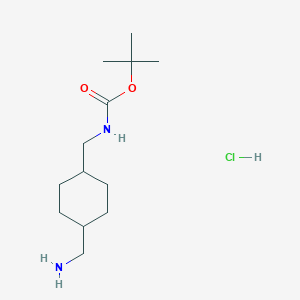

![cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1375622.png)

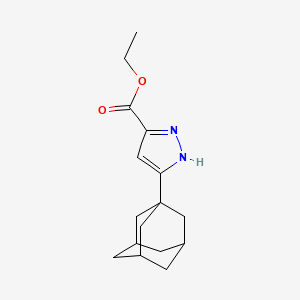

![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)